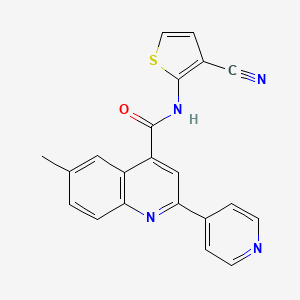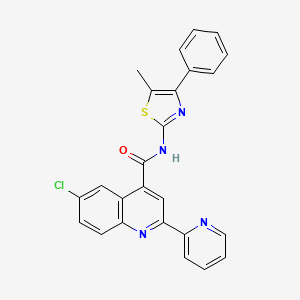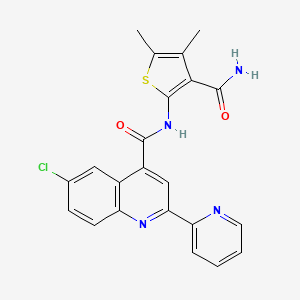
N-(2-carbamoylphenyl)-2-(2-chlorophenyl)-6-methylquinoline-4-carboxamide
Overview
Description
N-(2-carbamoylphenyl)-2-(2-chlorophenyl)-6-methylquinoline-4-carboxamide is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by its unique structure, which includes a quinoline core substituted with carbamoyl, chlorophenyl, and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-carbamoylphenyl)-2-(2-chlorophenyl)-6-methylquinoline-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Introduction of Substituents: The chlorophenyl and methyl groups can be introduced through electrophilic aromatic substitution reactions. For example, chlorobenzene and methyl iodide can be used as reagents in the presence of a Lewis acid catalyst like aluminum chloride.
Carbamoylation: The carbamoyl group can be introduced through the reaction of the intermediate compound with isocyanate derivatives under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-carbamoylphenyl)-2-(2-chlorophenyl)-6-methylquinoline-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Scientific Research Applications
N-(2-carbamoylphenyl)-2-(2-chlorophenyl)-6-methylquinoline-4-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly in the development of new drugs.
Industry: It is used in the development of advanced materials, such as organic semiconductors and fluorescent dyes.
Mechanism of Action
The mechanism of action of N-(2-carbamoylphenyl)-2-(2-chlorophenyl)-6-methylquinoline-4-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways.
Pathways Involved: It can affect various cellular pathways, including apoptosis (programmed cell death) and cell proliferation, leading to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N-(2-carbamoylphenyl)-2-phenylquinoline-4-carboxamide: Lacks the chlorophenyl and methyl groups, resulting in different chemical properties and biological activities.
N-(2-carbamoylphenyl)-2-(2-bromophenyl)-6-methylquinoline-4-carboxamide: Contains a bromophenyl group instead of a chlorophenyl group, which may affect its reactivity and applications.
Uniqueness
N-(2-carbamoylphenyl)-2-(2-chlorophenyl)-6-methylquinoline-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorophenyl group enhances its potential as a pharmacophore, while the methyl group contributes to its stability and reactivity.
Properties
IUPAC Name |
N-(2-carbamoylphenyl)-2-(2-chlorophenyl)-6-methylquinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18ClN3O2/c1-14-10-11-21-17(12-14)18(13-22(27-21)15-6-2-4-8-19(15)25)24(30)28-20-9-5-3-7-16(20)23(26)29/h2-13H,1H3,(H2,26,29)(H,28,30) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRAGBBPMWSMEMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C(=O)NC3=CC=CC=C3C(=O)N)C4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-6,8-dimethyl-2-(2-pyridinyl)-4-quinolinecarboxamide](/img/structure/B3504186.png)

![6-BROMO-N-[(2-FLUOROPHENYL)METHYL]-2-(PYRIDIN-3-YL)QUINOLINE-4-CARBOXAMIDE](/img/structure/B3504198.png)
![7-chloro-4-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}-8-methyl-2-(3-pyridinyl)quinoline](/img/structure/B3504202.png)
![N-[3-(acetylamino)phenyl]-6-bromo-2-(2-pyridinyl)-4-quinolinecarboxamide](/img/structure/B3504206.png)

![4-{[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]carbonyl}-2-(2,5-dimethylphenyl)quinoline](/img/structure/B3504216.png)
![4-{[4-(3-methoxybenzyl)-1-piperazinyl]carbonyl}-6-methyl-2-(4-pyridinyl)quinoline](/img/structure/B3504223.png)
![8-chloro-N-[2-(dimethylamino)ethyl]-2-(pyridin-3-yl)quinoline-4-carboxamide](/img/structure/B3504238.png)
![METHYL 3-[6-CHLORO-2-(PYRIDIN-2-YL)QUINOLINE-4-AMIDO]-4-METHYLBENZOATE](/img/structure/B3504245.png)

![ethyl 5-acetyl-2-({[6,8-dimethyl-2-(3-pyridinyl)-4-quinolinyl]carbonyl}amino)-4-methyl-3-thiophenecarboxylate](/img/structure/B3504258.png)
